molecular formula C18H28N2O2 B6592690 (4S,4'S)-4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole CAS No. 2368835-34-9

(4S,4'S)-4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Cat. No.: B6592690
CAS No.: 2368835-34-9
M. Wt: 304.4 g/mol
InChI Key: XPZJPKZOYRMNKE-HZPDHXFCSA-N
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Description

(4S,4'S)-4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole: is a chiral compound known for its unique structural features and applications in various scientific fields. This compound belongs to the class of bi-oxazoles and is characterized by its dicyclohexyl groups and tetrahydro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of dicyclohexylamine with a suitable dihalide in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Catalysts and ligands may be employed to enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted bi-oxazoles.

Scientific Research Applications

This compound finds applications in various scientific fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

  • Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, as a ligand, it may coordinate to metal centers, influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: Interaction with enzyme active sites, potentially inhibiting or activating their function.

  • Receptors: Binding to receptors, leading to downstream signaling events.

Comparison with Similar Compounds

  • (4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole: Similar structure but with sec-butyl groups instead of dicyclohexyl groups.

  • (4S,4'S)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole: Similar core structure but with heptan-4-yl groups.

These compounds differ in their steric and electronic properties, which can influence their reactivity and applications.

Properties

IUPAC Name

(4S)-4-cyclohexyl-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h13-16H,1-12H2/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZJPKZOYRMNKE-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=NC(CO3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COC(=N2)C3=N[C@H](CO3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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